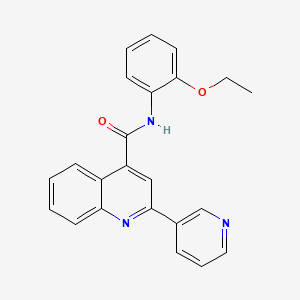

N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15139451

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19N3O2 |

|---|---|

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-(2-ethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H19N3O2/c1-2-28-22-12-6-5-11-20(22)26-23(27)18-14-21(16-8-7-13-24-15-16)25-19-10-4-3-9-17(18)19/h3-15H,2H2,1H3,(H,26,27) |

| Standard InChI Key | YYMPFOKUFGJEQX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a quinoline backbone substituted at the 4-position with a carboxamide group and at the 2-position with a pyridin-3-yl moiety. The carboxamide nitrogen is further functionalized with a 2-ethoxyphenyl group, introducing both hydrophilic (ethoxy) and hydrophobic (aryl) regions. This hybrid structure enables diverse intermolecular interactions, including π-π stacking (quinoline and pyridine rings), hydrogen bonding (carboxamide and ethoxy oxygen), and hydrophobic packing .

Table 1: Comparative Molecular Properties of Quinoline-4-Carboxamide Derivatives

The ethoxy group at the 2-position of the phenyl ring enhances solubility in polar aprotic solvents compared to purely aromatic analogs, while the pyridinyl substitution modulates electronic properties through its electron-withdrawing nature .

Synthetic Pathways and Optimization

General Synthesis Strategy

Though no explicit protocol exists for N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, its synthesis likely follows established routes for quinoline-4-carboxamides:

-

Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones generates the quinoline skeleton.

-

Carboxamide Installation: Coupling of quinoline-4-carboxylic acid with 2-ethoxyaniline using activating agents like HATU or EDCl/HOBt .

-

Pyridinyl Substitution: Suzuki-Miyaura cross-coupling at the quinoline 2-position with pyridin-3-ylboronic acid under palladium catalysis .

Critical Reaction Parameters:

-

Solvent System: Dimethylformamide (DMF) or tetrahydrofuran (THF) for coupling reactions

-

Temperature: 80–110°C for annulation; room temperature for carboxamide formation

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning Behavior

| Parameter | Value | Method/Software |

|---|---|---|

| Water Solubility | 0.012 mg/mL | Ali logS |

| Plasma Protein Binding | 89% | SwissADME |

| CYP3A4 Inhibition | Moderate | admetSAR |

| Bioavailability Score | 0.55 | SwissADME |

These predictions align with trends observed in structurally related compounds like N-(2-chlorophenyl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide, which shows 85% plasma protein binding .

Challenges and Future Directions

Synthetic Scalability Issues

Multi-step synthesis with palladium-catalyzed cross-couplings raises cost concerns. Recent advances in continuous flow chemistry could mitigate these challenges by improving reaction efficiency and reducing catalyst loading .

Toxicity Considerations

While no toxicity data exists for this specific compound, structurally similar quinolines show dose-dependent hepatotoxicity in preclinical models. Future work should prioritize metabolite identification and in vitro hepatocyte assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume